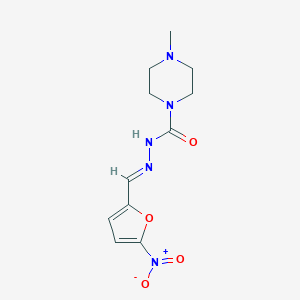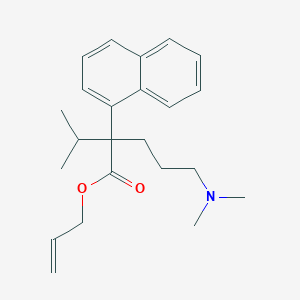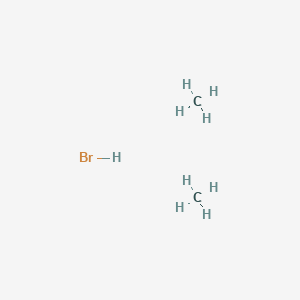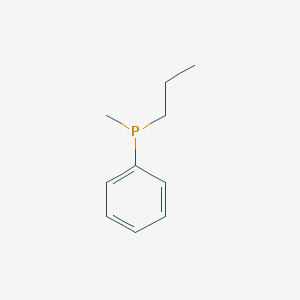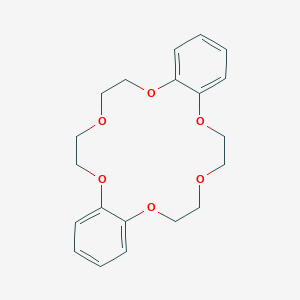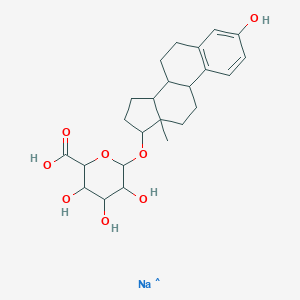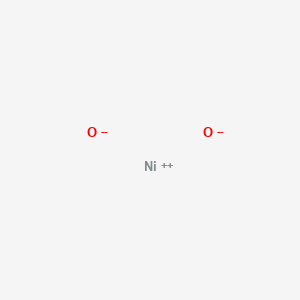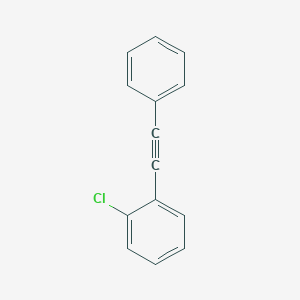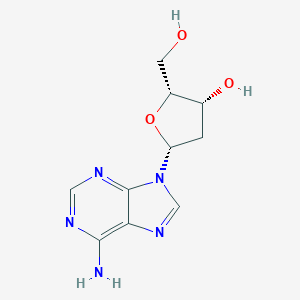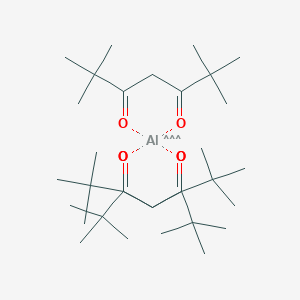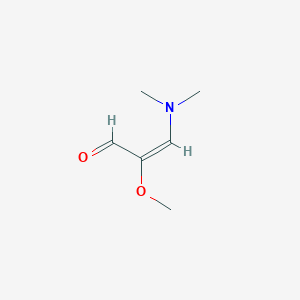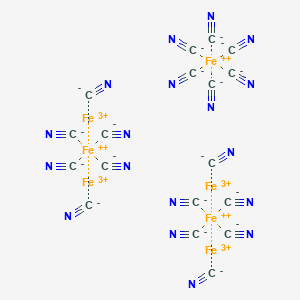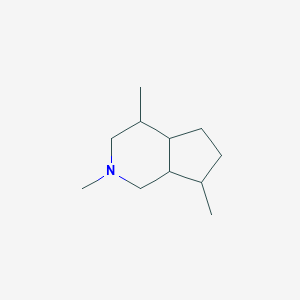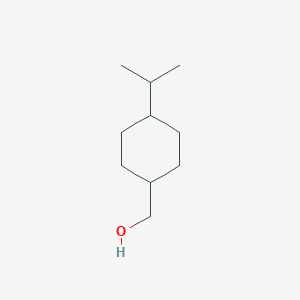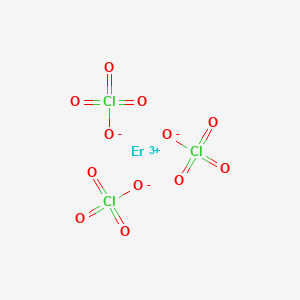
Erbium(3+) perchlorate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Erbium(3+) perchlorate is a chemical compound with the formula Er(ClO₄)₃. It is a salt composed of erbium ions and perchlorate ions. Erbium is a rare earth element, and its compounds are known for their unique optical and electronic properties. This compound is typically found in a hydrated form and is used in various scientific and industrial applications.
作用机制
Target of Action
Erbium(3+) perchlorate is a rare-earth compound It’s known to be used as a dopant in the synthesis of fluorophosphate glasses .
Mode of Action
It is known to be used in the synthesis of luminescent metal-organic frameworks . As a dopant, it may alter the properties of the host material, influencing its optical and electronic characteristics .
Biochemical Pathways
It’s used in the preparation of a rare earth complex coordinated with amino acid , suggesting it may interact with biochemical pathways involving these complexes.
Result of Action
As a dopant in fluorophosphate glasses, it may influence the optical properties of the material . In the context of metal-organic frameworks, it may contribute to their luminescent properties .
准备方法
Synthetic Routes and Reaction Conditions: Erbium(3+) perchlorate can be synthesized by reacting erbium oxide (Er₂O₃) with perchloric acid (HClO₄). The reaction is typically carried out in an aqueous solution, and the product is obtained by evaporating the solvent. The reaction can be represented as follows:
Er2O3+6HClO4→2Er(ClO4)3+3H2O
Industrial Production Methods: In industrial settings, this compound is produced by dissolving erbium oxide in perchloric acid under controlled conditions. The solution is then concentrated and crystallized to obtain the desired product. The purity of the compound is ensured through various purification techniques, including recrystallization and filtration.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where it acts as an oxidizing agent due to the presence of perchlorate ions.
Reduction: The compound can be reduced to erbium(3+) chloride by reacting with reducing agents such as hydrogen gas.
Substitution: this compound can participate in substitution reactions, where the perchlorate ions are replaced by other anions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Reagents like sodium chloride or potassium iodide can be used for substitution reactions.
Major Products Formed:
Oxidation: Erbium(3+) oxide and various oxidized products.
Reduction: Erbium(3+) chloride and water.
Substitution: Erbium(3+) salts with different anions, such as erbium(3+) chloride or erbium(3+) iodide.
科学研究应用
Erbium(3+) perchlorate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing luminescent metal-organic frameworks and fluorophosphate glasses.
Medicine: this compound is explored for its potential use in medical imaging and as a contrast agent in magnetic resonance imaging (MRI).
Industry: The compound is used in the production of high-purity erbium materials for electronic and optical devices.
相似化合物的比较
- Holmium(3+) perchlorate
- Scandium(3+) perchlorate
- Gallium(3+) perchlorate
- Sodium perchlorate
- Silver perchlorate
- Cesium perchlorate
- Potassium perchlorate
- Lithium perchlorate
Comparison: Erbium(3+) perchlorate is unique due to its specific optical and electronic properties, which are attributed to the presence of erbium ions. Compared to other similar compounds, this compound is particularly useful in applications requiring luminescence and high-purity materials. For example, holmium(3+) perchlorate and scandium(3+) perchlorate have similar chemical properties but differ in their optical characteristics and specific applications.
属性
CAS 编号 |
14017-55-1 |
|---|---|
分子式 |
ClErHO4 |
分子量 |
267.72 g/mol |
IUPAC 名称 |
erbium;perchloric acid |
InChI |
InChI=1S/ClHO4.Er/c2-1(3,4)5;/h(H,2,3,4,5); |
InChI 键 |
LXNHGJDSXNIRPZ-UHFFFAOYSA-N |
SMILES |
[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Er+3] |
规范 SMILES |
OCl(=O)(=O)=O.[Er] |
Key on ui other cas no. |
14017-55-1 |
Pictograms |
Oxidizer; Irritant |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


